molecular formula C23H19ClIN5O3 B393391 5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B393391
M. Wt: 575.8g/mol
InChI Key: SCWHZFCZARGZDS-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various reactions such as N-benzylation, iodination, and methoxylation. These reactions are often carried out in the presence of bases like sodium hydride and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize byproducts. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new halogen or alkyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H19ClIN5O3

Molecular Weight

575.8g/mol

IUPAC Name

5-amino-3-[(Z)-2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C23H19ClIN5O3/c1-32-20-10-15(9-19(25)22(20)33-13-14-2-4-17(24)5-3-14)8-16(11-26)21-18(12-27)23(28)30(29-21)6-7-31/h2-5,8-10,31H,6-7,13,28H2,1H3/b16-8+

InChI Key

SCWHZFCZARGZDS-LZYBPNLTSA-N

SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)I)OCC3=CC=C(C=C3)Cl

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)I)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)I)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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